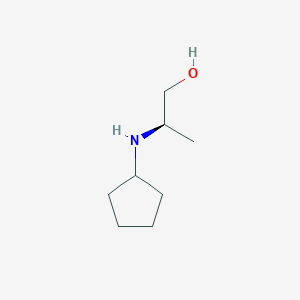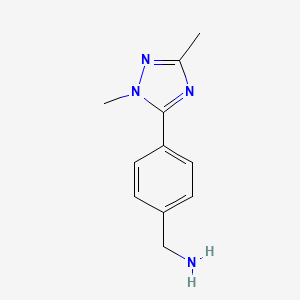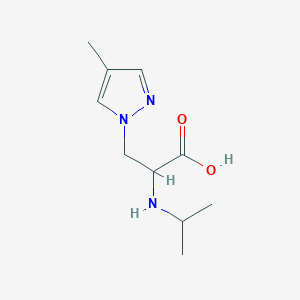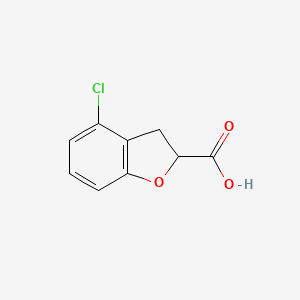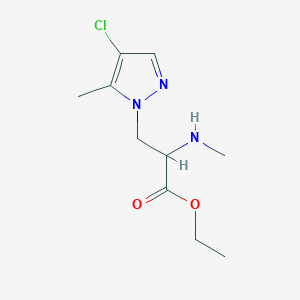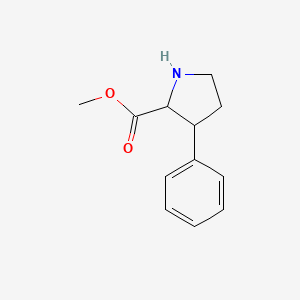![molecular formula C9H12N2O4 B15312565 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid](/img/structure/B15312565.png)
2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(2,4-dioxo-3-azabicyclo[310]hexan-3-yl)-2-methylpropanoic acid is a complex organic compound with a unique bicyclic structureIts molecular formula is C8H10N2O4, and it has a molecular weight of 198.18 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid involves several steps. One common method includes the cyclization of 1,n-enynes and related reactions . This process often requires the use of transition metal catalysts and specific reaction conditions to achieve the desired bicyclic structure. Other approaches include intramolecular and intermolecular cyclopropanations, fusion to cyclopropenes, and oxidative cyclopropanation .
Industrial Production Methods: Industrial production of this compound typically involves bulk manufacturing and sourcing of raw materials. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound . The production process is optimized for high yield and purity, ensuring that the compound meets the required specifications for research and industrial applications.
化学反応の分析
Types of Reactions: 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it is studied for its potential therapeutic properties, including its role as a reuptake inhibitor of neurotransmitters like serotonin, noradrenaline, and dopamine . Additionally, it has applications in drug design, particularly in the development of protease inhibitors and kinase inhibitors .
作用機序
The mechanism of action of 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, as a reuptake inhibitor, it binds to neurotransmitter transporters, preventing the reabsorption of neurotransmitters and thereby increasing their availability in the synaptic cleft . This action can modulate neurotransmission and has potential therapeutic effects in treating neurological and psychiatric disorders.
類似化合物との比較
Similar Compounds: Similar compounds include other 3-azabicyclo[3.1.0]hexane derivatives, such as bicifadine, centanafadine, and amitifadine . These compounds share structural similarities and often exhibit comparable biological activities.
Uniqueness: What sets 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid apart is its specific bicyclic structure, which imparts unique chemical and biological properties. Its ability to act on multiple biological targets makes it a valuable compound for research and drug development.
特性
分子式 |
C9H12N2O4 |
|---|---|
分子量 |
212.20 g/mol |
IUPAC名 |
2-amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H12N2O4/c1-9(10,8(14)15)3-11-6(12)4-2-5(4)7(11)13/h4-5H,2-3,10H2,1H3,(H,14,15) |
InChIキー |
YPMHOTYBTDCTSA-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C(=O)C2CC2C1=O)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B15312487.png)
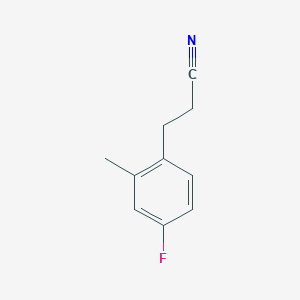
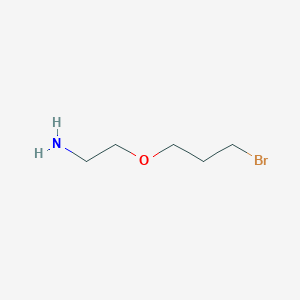

![[(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl][(2-methylthiophen-3-yl)methyl]amine hydrochloride](/img/structure/B15312508.png)
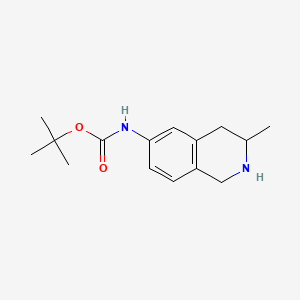
![1-[3-amino-4-(trifluoromethyl)piperidin-1-yl]-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethan-1-one hydrochloride](/img/structure/B15312520.png)
